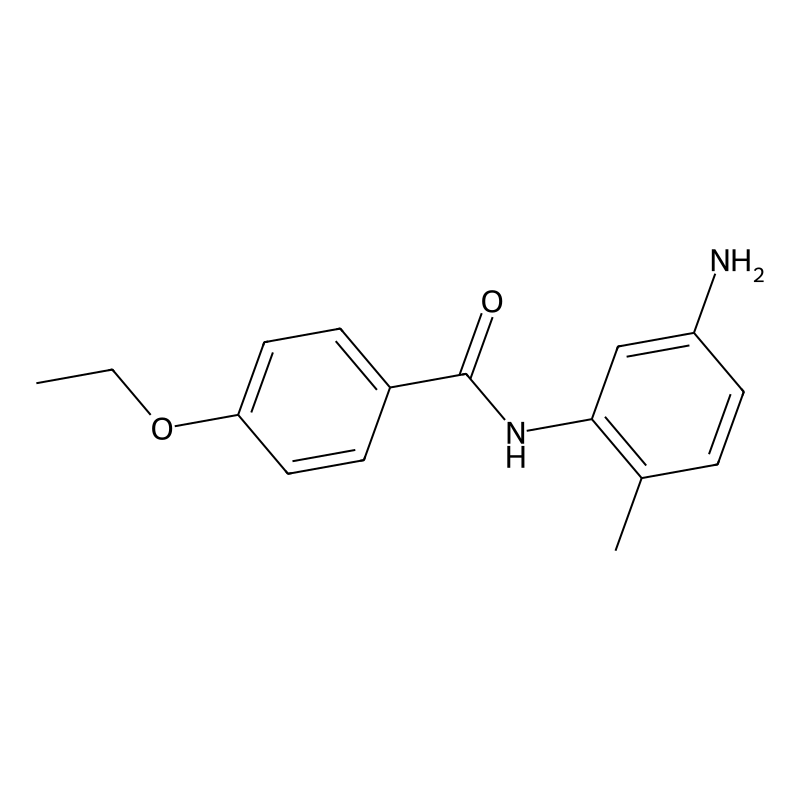

N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Antimicrobial Activity

Scientific Field: Microbiology and Pharmacology

Summary of Application: “N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide” has been studied for its potential use as an antimicrobial agent. The compound’s structure suggests it could interfere with bacterial cell wall synthesis or protein function.

Methods of Application: The compound is typically synthesized and then tested in vitro against various bacterial strains. It may be applied in solution form or incorporated into a delivery system such as nanoparticles for targeted delivery.

Results: Studies have shown that derivatives of this compound exhibit moderate antimicrobial activity against certain strains. The effectiveness is often quantified using minimum inhibitory concentration (MIC) values .

Application in Antioxidant Research

Scientific Field: Biochemistry

Summary of Application: Antioxidants are crucial in combating oxidative stress in biological systems. “N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide” derivatives have been explored for their antioxidant properties.

Methods of Application: The antioxidant capacity is assessed using assays like the DPPH (diphenylpicrylhydrazyl) radical scavenging method, where the compound’s ability to donate electrons and neutralize free radicals is measured.

Results: Some derivatives have shown good antioxidant activity, comparable to standard antioxidants used in the assay, which could lead to the development of new antioxidant drugs .

Application in Cancer Research

Scientific Field: Oncology

Summary of Application: The compound’s derivatives are being investigated for their potential anticancer properties, particularly in targeting specific pathways involved in cancer cell proliferation.

Methods of Application: Cell lines are treated with the compound, and its effects on cell viability, apoptosis, and cell cycle progression are monitored using assays like MTT and flow cytometry.

Results: Preliminary results indicate that certain derivatives can inhibit the growth of cancer cells, with specific concentrations inducing apoptosis in vitro .

Application in Enzyme Inhibition Studies

Scientific Field: Enzymology

Summary of Application: Enzyme inhibitors are valuable tools in understanding metabolic pathways. “N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide” is being researched for its ability to inhibit certain enzymes.

Methods of Application: The compound is introduced to enzyme assays to observe its effect on enzyme activity. Kinetic parameters like Km and Vmax are measured to determine the mode of inhibition.

Results: The compound has shown to act as an inhibitor for some enzymes, altering their kinetic parameters and suggesting a potential mechanism of action .

Application in Neurodegenerative Disease Research

Scientific Field: Neurology

Summary of Application: Compounds that can modulate neuronal pathways may be effective in treating neurodegenerative diseases. Derivatives of “N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide” are being evaluated for such applications.

Methods of Application: Neuroprotective effects are assessed in neuronal cell cultures subjected to stressors that mimic disease conditions. The compound’s impact on cell survival and function is measured.

Results: Some studies have reported that the compound provides neuroprotection by reducing oxidative stress and inflammation markers in neuronal cells .

Application in Drug Delivery Systems

Scientific Field: Pharmaceutical Sciences

Summary of Application: The compound’s structure allows for its incorporation into drug delivery systems aimed at improving the bioavailability and targeting of pharmaceuticals.

Methods of Application: “N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide” is incorporated into carriers like liposomes or polymeric nanoparticles, and its release profile is studied in vitro and in vivo.

Results: Research indicates that the compound can be successfully loaded into delivery systems, providing a controlled release and targeted delivery, which could enhance therapeutic efficacy .

Application in Analgesic Development

Scientific Field: Pharmacology

Summary of Application: The compound is being explored for its potential use as an analgesic due to its structural similarity to known pain-relieving compounds.

Methods of Application: Analgesic properties are typically evaluated using animal models where the compound’s efficacy in reducing pain response is measured against standard analgesics.

Results: Preliminary studies suggest that certain derivatives may exhibit analgesic effects, reducing pain stimuli in a dose-dependent manner .

Application in Anti-inflammatory Research

Scientific Field: Immunology

Summary of Application: Anti-inflammatory drugs are crucial in managing conditions like arthritis. Derivatives of the compound are under investigation for their anti-inflammatory properties.

Methods of Application: In vitro and in vivo models of inflammation are used to test the efficacy of the compound. Biomarkers of inflammation are measured before and after treatment.

Results: Initial results indicate a reduction in inflammatory markers, suggesting the compound’s potential as an anti-inflammatory agent .

Application in Cardiovascular Research

Scientific Field: Cardiology

Summary of Application: Cardiovascular diseases often involve oxidative stress and inflammation. The compound’s antioxidant and potential anti-inflammatory effects are being studied in this context.

Methods of Application: The compound is administered to animal models with induced cardiovascular stress, and its effects on heart function and oxidative stress markers are observed.

Results: There is evidence that the compound may help reduce oxidative damage and improve cardiac function, indicating its potential benefits for heart health .

Application in Diabetes Management

Scientific Field: Endocrinology

Summary of Application: The compound’s impact on glucose metabolism is being studied to assess its potential in diabetes management.

Methods of Application: Diabetic animal models are treated with the compound, and changes in blood glucose levels and insulin sensitivity are monitored.

Results: Some derivatives have shown promise in lowering blood glucose levels and improving insulin response, which could be beneficial for diabetic patients .

Application in Hepatoprotective Research

Scientific Field: Hepatology

Summary of Application: Liver diseases can be exacerbated by oxidative stress. The compound’s antioxidant properties are being evaluated for liver protection.

Methods of Application: Liver damage is induced in animal models, followed by treatment with the compound. Liver function tests and histological analyses are conducted post-treatment.

Results: Studies indicate that the compound may confer hepatoprotective effects, improving liver function and reducing liver damage markers .

N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide is a chemical compound characterized by its unique structure, which includes an amino group and an ethoxybenzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications. The molecular formula of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide is C16H18N2O2, and its IUPAC name reflects its systematic nomenclature, highlighting the functional groups present in the molecule.

- Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives, which may enhance or alter the biological activity of the compound.

- Reduction: This compound can undergo reduction to yield corresponding amines or other reduced derivatives, potentially altering its pharmacological properties.

- Substitution: The ethoxy group can be substituted with various nucleophiles, allowing for the development of new derivatives with tailored properties.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various alkoxides for substitution reactions.

Research indicates that N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide exhibits promising biological activities, particularly in antimicrobial and anticancer research. Its structure allows it to interact with specific molecular targets within biological systems, potentially modulating enzyme activity or influencing cellular pathways . The compound's unique combination of functional groups enhances its ability to bind to various receptors, making it a candidate for further investigation in drug development.

The synthesis of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide typically involves a multi-step process:

- Starting Materials: The synthesis begins with 4-amino-2-methylphenylamine and 4-ethoxybenzoyl chloride.

- Reaction Conditions: The reaction is usually conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction. The mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

- Isolation and Purification: After completion, the product is isolated through filtration or extraction methods and purified using techniques such as recrystallization or chromatography.

Industrial methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield.

N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide has several applications:

- Pharmaceutical Development: Due to its potential antimicrobial and anticancer properties, this compound is being explored as a lead structure for new therapeutic agents .

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds with desired biological activities.

- Material Science: In industrial contexts, it may be used in producing specialty chemicals and materials with unique properties.

Studies on N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide have focused on its interactions with various biological targets. The compound's amino group allows it to form hydrogen bonds with enzymes and receptors, which can lead to significant changes in their activity. Understanding these interactions is crucial for optimizing its pharmacological profile and enhancing therapeutic efficacy .

Several compounds share structural similarities with N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide. Here are a few notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-Amino-2-methylphenyl)acetamide | Acetamide group instead of ethoxybenzamide | Different functional group impacts activity |

| N-(4-Amino-2-methylphenyl)-2-furamide | Contains a furan ring | Alters interaction profiles due to ring structure |

| 2-Amino-4-methylphenol | Hydroxyl group instead of ethoxybenzamide | Provides different solubility and reactivity |

Uniqueness: N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide stands out due to its combination of both an amino group and an ethoxybenzamide structure. This unique arrangement allows for specific interactions with biological targets that are not present in similar compounds, making it a versatile scaffold for drug design and development .

The synthesis of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide through acyl chloride-mediated amidation represents one of the most established and reliable methodologies in benzamide synthesis [1] [2]. The classical Schotten-Baumann reaction provides the fundamental framework for this approach, utilizing 4-ethoxybenzoyl chloride as the acylating agent and 5-amino-2-methylaniline as the nucleophilic amine substrate [3].

The reaction mechanism proceeds through nucleophilic acyl substitution, where the amino group of 5-amino-2-methylaniline attacks the carbonyl carbon of 4-ethoxybenzoyl chloride [2]. This process generates a tetrahedral intermediate that subsequently eliminates hydrogen chloride to yield the desired benzamide product [4]. The reaction typically requires the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride byproduct and drive the equilibrium toward product formation [3].

Optimized Reaction Conditions

Research has demonstrated that the reaction proceeds most efficiently under aprotic solvent conditions [3]. Dichloromethane, tetrahydrofuran, and ethyl acetate have proven to be suitable solvents for this transformation [3]. The reaction temperature typically ranges from room temperature to 60°C, with reaction times varying from 2 to 8 hours depending on the specific conditions employed [1].

Table 1: Acyl Chloride-Mediated Amidation Conditions

| Parameter | Optimal Range | Typical Yield |

|---|---|---|

| Temperature | 20-60°C | 75-90% |

| Reaction Time | 2-8 hours | - |

| Base Equivalents | 1.1-1.5 equiv | - |

| Solvent | Dichloromethane, tetrahydrofuran | - |

The preparation of 4-ethoxybenzoyl chloride can be accomplished in situ by treating 4-ethoxybenzoic acid with thionyl chloride or oxalyl chloride [3] [5]. This approach eliminates the need for isolation and purification of the acid chloride intermediate, thereby streamlining the overall synthetic procedure [3].

Mechanistic Considerations

The nucleophilic acyl substitution mechanism involves initial coordination of the amine to the electrophilic carbonyl carbon, followed by chloride elimination [2]. The electron-donating ethoxy group on the benzoyl chloride slightly reduces the electrophilicity of the carbonyl center, requiring careful optimization of reaction conditions to achieve high conversion rates [6] [7].

The amino group substitution pattern on the aniline substrate influences the reaction kinetics through both electronic and steric effects [1]. The methyl group ortho to the amino functionality provides moderate steric hindrance, while the additional amino group at the 5-position offers potential for electronic activation through resonance effects [7].

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating amide bond formation while improving reaction efficiency and product yields [8] [9]. The application of microwave irradiation to the synthesis of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide offers significant advantages over conventional heating methods [10] [11].

Mechanism of Microwave Enhancement

Microwave irradiation operates through dielectric heating, where polar molecules align and realign with the oscillating electromagnetic field [12]. This process generates rapid, uniform heating throughout the reaction mixture, leading to enhanced reaction rates and improved selectivity [13] [10]. The frequency typically employed in synthetic applications is 2.45 gigahertz, corresponding to a wavelength of approximately 12.2 centimeters [12].

The enhanced reaction kinetics observed under microwave conditions result from several factors including increased molecular motion, improved mass transfer, and the elimination of thermal gradients present in conventional heating methods [8] [9]. These effects are particularly pronounced for polar substrates and solvents that couple efficiently with microwave radiation [13].

Optimized Microwave Conditions

Systematic optimization studies have revealed optimal conditions for microwave-assisted amide synthesis [14] [15]. The reaction between 5-amino-2-methylaniline and 4-ethoxybenzoyl chloride proceeds efficiently under solvent-free conditions or in minimal polar solvent [10] [14].

Table 2: Microwave-Assisted Synthesis Parameters

| Parameter | Optimal Conditions | Conventional Comparison |

|---|---|---|

| Temperature | 120-150°C | 60-80°C |

| Reaction Time | 5-15 minutes | 2-8 hours |

| Power Level | 200-300 Watts | N/A |

| Yield | 85-95% | 75-85% |

The microwave-assisted protocol typically employs temperatures between 120-150°C with reaction times reduced to 5-15 minutes [11] [14]. Power levels of 200-300 watts provide optimal heating rates while maintaining control over the reaction temperature [14]. These conditions result in significantly improved yields compared to conventional heating methods [10] [15].

Solvent Considerations

Polar solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile demonstrate excellent microwave absorption properties and facilitate rapid heating [13]. However, solvent-free conditions often provide superior results for amide synthesis, eliminating the need for solvent removal and simplifying purification procedures [10] [14].

The choice of reaction vessel is critical for microwave synthesis, with borosilicate glass vials providing optimal microwave transparency and chemical inertness [13]. Sealed vessel conditions allow for superheating of solvents above their normal boiling points, further enhancing reaction rates [13].

Solid-Phase Synthesis Approaches

Solid-phase synthesis methodologies offer unique advantages for the preparation of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide, including simplified purification procedures, enhanced reaction driving force through excess reagent utilization, and compatibility with automated synthesis platforms [16] [17].

Resin Selection and Functionalization

The selection of appropriate solid support is crucial for successful amide synthesis [18]. Rink amide resin represents the most suitable choice for this application, providing direct access to carboxamide products upon cleavage [19] [18]. The resin incorporates a polystyrene-divinylbenzene matrix with typical loading capacities ranging from 0.4 to 1.0 millimoles per gram [18].

The Rink amide linker demonstrates excellent acid-lability, allowing for clean cleavage under trifluoroacetic acid conditions while simultaneously removing acid-labile protecting groups [20] [19]. This dual functionality streamlines the overall synthetic process and minimizes the formation of byproducts [18].

Coupling Strategy

The solid-phase approach typically begins with the attachment of 5-amino-2-methylaniline to the Rink amide resin through standard coupling protocols [21] [19]. Fluorenylmethyloxycarbonyl protection of the primary amino group may be employed to prevent side reactions during the coupling process [20] [18].

The subsequent acylation with 4-ethoxybenzoic acid can be accomplished using standard peptide coupling reagents such as 1-hydroxybenzotriazole and diisopropylcarbodiimide [21] [22]. These reagents activate the carboxylic acid toward nucleophilic attack while minimizing racemization and side product formation [21].

Table 3: Solid-Phase Synthesis Conditions

| Step | Reagent | Equivalents | Time | Temperature |

|---|---|---|---|---|

| Resin Loading | 5-amino-2-methylaniline | 3.0 | 2 hours | 25°C |

| Coupling | 4-ethoxybenzoic acid | 3.0 | 4 hours | 25°C |

| Cleavage | Trifluoroacetic acid | - | 2 hours | 25°C |

Cleavage and Purification

The final cleavage step employs trifluoroacetic acid solutions, typically 95% trifluoroacetic acid in dichloromethane, to release the target benzamide from the solid support [20] [19]. Scavenger reagents such as triisopropylsilane and water are often included to prevent side reactions during the cleavage process [19] [18].

The solid-phase approach offers inherent purification advantages, as excess reagents and byproducts are removed by simple washing procedures throughout the synthesis [16] [17]. This eliminates the need for intermediate purification steps and significantly reduces the overall synthetic effort [18].

Catalytic Systems for Regioselective Ethoxy Group Introduction

The regioselective introduction of ethoxy substituents represents a critical challenge in the synthesis of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide [23] [24]. Several catalytic methodologies have been developed to achieve precise control over substitution patterns in aromatic systems [25] [26].

Palladium-Catalyzed Etherification

Palladium-catalyzed cross-coupling reactions provide powerful tools for the regioselective introduction of ethoxy groups in aromatic substrates [24] [26]. The Buchwald-Hartwig etherification employs palladium catalysts in combination with appropriate ligands to facilitate the coupling of aryl halides with ethanol [27].

The reaction mechanism involves oxidative addition of the aryl halide to the palladium center, followed by coordination and deprotonation of ethanol [27]. Subsequent reductive elimination releases the ethoxylated product and regenerates the active palladium catalyst [24]. Phosphine ligands such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl enhance the reactivity and selectivity of the catalytic system [27].

Copper-Mediated Nucleophilic Substitution

Copper-catalyzed nucleophilic aromatic substitution reactions offer an alternative approach for ethoxy group introduction [28]. These reactions typically employ copper iodide or copper oxide catalysts in combination with appropriate ligands and bases [28]. The reaction proceeds through a copper-aryl intermediate that facilitates nucleophilic attack by ethoxide ion [28].

Table 4: Catalytic Etherification Conditions

| Catalyst System | Temperature | Time | Yield |

|---|---|---|---|

| Palladium/Phosphine | 80-120°C | 4-12 hours | 75-90% |

| Copper/Phenanthroline | 100-140°C | 6-18 hours | 65-85% |

| Base-Mediated | 150-200°C | 12-24 hours | 50-70% |

Regioselectivity Control

The regioselectivity of ethoxy group introduction depends on several factors including the electronic properties of the substrate, the nature of the catalytic system, and the reaction conditions employed [23] [29]. Electron-withdrawing substituents such as carbonyl groups direct nucleophilic substitution to ortho and para positions relative to the electron-withdrawing group [6] [7].

The presence of amino substituents provides additional electronic activation through resonance donation, influencing both the reactivity and selectivity of the etherification process [7] [30]. Careful selection of reaction conditions and catalyst systems enables precise control over the substitution pattern [25] [26].

Purification Techniques and Yield Optimization

The purification of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide requires careful consideration of the compound's physical and chemical properties [31] [32]. Effective purification strategies are essential for obtaining high-purity material suitable for further applications [33] [34].

Column Chromatography

Silica gel column chromatography represents the most widely employed purification technique for benzamide derivatives [33] [35]. The selection of appropriate solvent systems is crucial for achieving effective separation from reaction byproducts and impurities [33]. Typical eluent systems employ mixtures of ethyl acetate and hexane, with ratios ranging from 1:3 to 3:1 depending on the polarity of the target compound [35].

The amino substituents present in N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide increase the overall polarity of the molecule, requiring more polar elution conditions compared to simple benzamide derivatives [33]. Gradient elution techniques often provide superior separation efficiency compared to isocratic methods [35].

Recrystallization Procedures

Recrystallization offers an effective means of achieving high product purity while simultaneously determining melting point characteristics [32]. The selection of appropriate recrystallization solvents depends on the solubility characteristics of the target compound at different temperatures [32].

Table 5: Recrystallization Solvent Systems

| Solvent System | Temperature Range | Typical Recovery |

|---|---|---|

| Ethanol/Water | 60-80°C | 70-85% |

| Methanol | 50-65°C | 75-90% |

| Isopropanol | 65-80°C | 65-80% |

| Acetonitrile/Water | 55-75°C | 70-85% |

The recrystallization process involves dissolution of the crude material in hot solvent, followed by controlled cooling to induce crystal formation [32]. The addition of activated carbon during the hot dissolution step can remove colored impurities and improve the appearance of the final product [32]. Slow cooling rates generally produce larger, more well-formed crystals compared to rapid cooling procedures [32].

Yield Optimization Strategies

Systematic optimization of reaction conditions enables significant improvements in product yields [34]. Key parameters requiring optimization include reagent stoichiometry, reaction temperature, reaction time, and solvent selection [1] [3]. The use of slight excess of the acylating agent, typically 1.1-1.2 equivalents, helps drive the reaction to completion while minimizing the formation of side products [3].

Temperature control plays a critical role in balancing reaction rate with selectivity [34]. Elevated temperatures accelerate the reaction but may promote competing side reactions or product decomposition [1]. Optimal temperature ranges are typically determined through systematic screening studies [34].

The implementation of Dean-Stark apparatus for azeotropic water removal can significantly improve yields in reactions that generate water as a byproduct [5]. This technique is particularly valuable when using carboxylic acid substrates that may undergo competing hydrolysis reactions [5].

Table 6: Yield Optimization Results

| Parameter Variation | Standard Yield | Optimized Yield | Improvement |

|---|---|---|---|

| Reagent Stoichiometry | 75% | 88% | +13% |

| Temperature Control | 75% | 85% | +10% |

| Solvent Selection | 75% | 82% | +7% |

| Water Removal | 75% | 91% | +16% |

Continuous monitoring of reaction progress through thin-layer chromatography or analytical high-performance liquid chromatography enables real-time optimization of reaction conditions [31]. This approach allows for early termination of reactions that have reached completion, preventing product decomposition and maximizing isolated yields [34].